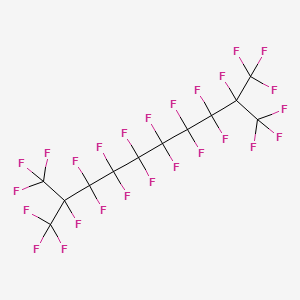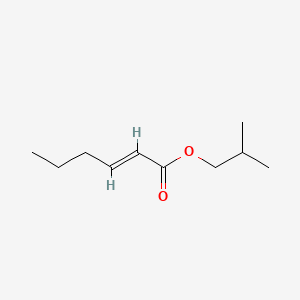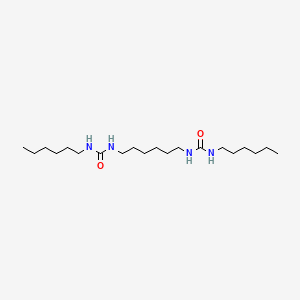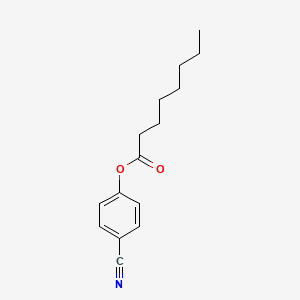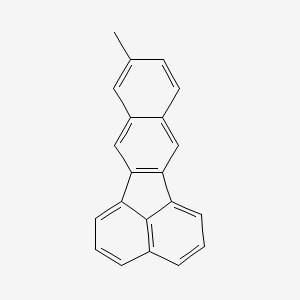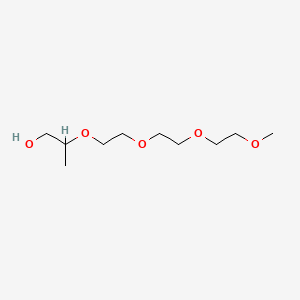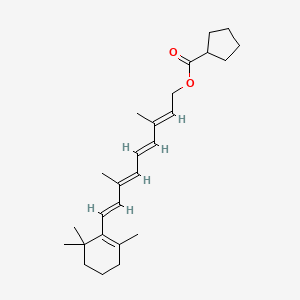
Retinyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinyl cyclopentanecarboxylate is a retinoid derivative, which is a class of compounds related to vitamin A Retinoids are known for their significant roles in biological processes such as vision, cellular differentiation, and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
Retinyl cyclopentanecarboxylate can be synthesized through the esterification of retinol with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors where retinol and cyclopentanecarboxylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
Retinyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol and cyclopentanol.
Substitution: Various substituted retinoid derivatives.
Scientific Research Applications
Retinyl cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and retinoid chemistry.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential in treating skin disorders such as acne and psoriasis.
Industry: Utilized in cosmetic formulations for anti-aging and skin rejuvenation products.
Mechanism of Action
Retinyl cyclopentanecarboxylate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. By activating these receptors, this compound promotes the turnover of skin cells and enhances the production of collagen, leading to improved skin texture and reduced signs of aging.
Comparison with Similar Compounds
Similar Compounds
Retinol: The parent compound of retinyl cyclopentanecarboxylate, known for its role in vision and skin health.
Retinoic Acid: A more potent derivative used in the treatment of severe acne and other skin conditions.
Retinyl Palmitate: Another ester of retinol, commonly used in cosmetic formulations.
Uniqueness
This compound is unique due to its enhanced stability compared to retinol and retinoic acid. This stability makes it a preferred choice in cosmetic formulations where prolonged shelf life is essential. Additionally, its efficacy in promoting skin health without the severe irritation often associated with retinoic acid makes it a valuable compound in dermatological applications.
Properties
CAS No. |
88641-45-6 |
|---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate |
InChI |
InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+ |
InChI Key |
MPACCMIQWWLTLS-DBIMOSKASA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



